molecular formula C14H9F3N2O3S B2573787 Methyl 2-((3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl)thio)acetate CAS No. 625377-51-7

Methyl 2-((3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl)thio)acetate

Cat. No.: B2573787
CAS No.: 625377-51-7
M. Wt: 342.29
InChI Key: XGCFORFMXYNDCO-UHFFFAOYSA-N
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Description

Methyl 2-((3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl)thio)acetate is a complex organic compound characterized by its unique structure, which includes a cyano group, a furan ring, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl)thio)acetate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and nitriles.

    Introduction of the Furan Ring: The furan ring is often introduced via a cyclization reaction, where a suitable diene reacts with an electrophile.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is usually added through a nucleophilic substitution reaction using reagents like trifluoromethyl iodide.

    Thioester Formation: The final step involves the formation of the thioester linkage, which can be achieved by reacting the intermediate with methyl thioacetate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the cyano group, converting it into an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced pyridine derivatives.

    Substitution: Various substituted pyridine compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 2-((3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl)thio)acetate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s potential biological activity is of interest in drug discovery. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the materials science industry, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the design of polymers and other materials with tailored functionalities.

Mechanism of Action

The mechanism by which Methyl 2-((3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl)thio)acetate exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group and trifluoromethyl group can enhance binding affinity to biological targets, while the furan ring may facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)acetate: Lacks the furan ring, which may reduce its versatility in chemical reactions.

    Methyl 2-((3-cyano-6-(furan-2-yl)pyridin-2-yl)thio)acetate: Lacks the trifluoromethyl group, potentially affecting its biological activity and stability.

    Methyl 2-((3-cyano-6-(furan-2-yl)-4-methylpyridin-2-yl)thio)acetate: Substitutes the trifluoromethyl group with a methyl group, which may alter its chemical and biological properties.

Uniqueness

Methyl 2-((3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl)thio)acetate is unique due to the combination of its functional groups. The presence of both a cyano group and a trifluoromethyl group on the pyridine ring, along with a furan ring, provides a distinctive set of chemical properties that can be exploited in various applications.

This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications

Properties

IUPAC Name

methyl 2-[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O3S/c1-21-12(20)7-23-13-8(6-18)9(14(15,16)17)5-10(19-13)11-3-2-4-22-11/h2-5H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCFORFMXYNDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C(=CC(=N1)C2=CC=CO2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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